![molecular formula C19H19F3N2O2S B459989 6-(1-Adamantyl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid CAS No. 488087-18-9](/img/structure/B459989.png)
6-(1-Adamantyl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid
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Overview
Description
The compound “6-(1-Adamantyl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid” is a heteroaromatic compound that includes an adamantyl group, a thieno[2,3-b]pyridine core, and a carboxylic acid group . It’s part of a class of compounds that are of increasing interest in drug design and medicinal chemistry .
Synthesis Analysis
The synthesis of this compound could potentially involve the use of 6-(1-Adamantyl)-3-cyanopyridine-2(1H)-thione as a synthon for the preparation of adamantyl-substituted thieno[2,3-b]pyridines . Alkylation of the pyridinethione could give 2-mercapto-substituted 6-(1-adamantyl)-3-cyanopyridines, which could cyclize in the presence of bases to form the desired compound .Molecular Structure Analysis
The molecular formula of this compound is C25H24F3N3OS, and it has a formula weight of 471.5377696 . The structure includes a thieno[2,3-b]pyridine core, which is a bicyclic heteroaromatic motif frequently used as ATP-mimetic kinase inhibitors .Chemical Reactions Analysis
The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . They can serve as starting points for future drug discovery programs .Scientific Research Applications
Pharmaceutical Drug Development
The trifluoromethyl group in this compound is known to enhance the biological activity and stability of pharmaceuticals . This makes it a valuable candidate for drug development, particularly in designing new medications with improved pharmacokinetic properties. The adamantyl group could potentially increase lipophilicity, aiding in drug absorption.
Agrochemicals
Compounds with trifluoromethylpyridine structures have been utilized in the agrochemical industry . They are used to create pesticides that are more effective at lower dosages, reducing environmental impact. The specific structure of this compound may lead to the development of novel agrochemicals targeting specific pests or weeds.
Mechanism of Action
While the specific mechanism of action for this compound is not mentioned in the sources, compounds with a similar thieno[2,3-b]pyridine core are known to interact with the hinge region of their kinase: the ring nitrogen acts as a hydrogen bond acceptor interacting with a backbone amide NH-group, while the hydrogen in the 1-position of the ring forms a loose hydrogen bond with a backbone carbonyl group .
Future Directions
properties
IUPAC Name |
6-(1-adamantyl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O2S/c20-19(21,22)11-4-12(24-16-13(11)14(23)15(27-16)17(25)26)18-5-8-1-9(6-18)3-10(2-8)7-18/h4,8-10H,1-3,5-7,23H2,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLKWBZFGPXGIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NC5=C(C(=C4)C(F)(F)F)C(=C(S5)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1-Adamantyl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid |
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